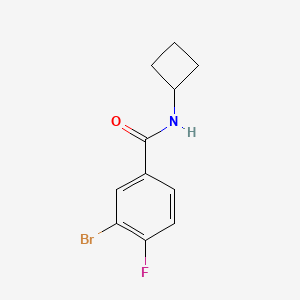

3-Bromo-N-cyclobutyl-4-fluorobenzamide

Descripción

3-Bromo-N-cyclobutyl-4-fluorobenzamide is a halogenated benzamide derivative featuring a bromine atom at the 3-position, a fluorine atom at the 4-position of the benzene ring, and a cyclobutyl group attached to the amide nitrogen. Such compounds are often explored in medicinal chemistry for their bioactivity, particularly as enzyme inhibitors or intermediates in drug synthesis .

Propiedades

IUPAC Name |

3-bromo-N-cyclobutyl-4-fluorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrFNO/c12-9-6-7(4-5-10(9)13)11(15)14-8-2-1-3-8/h4-6,8H,1-3H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPQSKODFWBCZKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)NC(=O)C2=CC(=C(C=C2)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-N-cyclobutyl-4-fluorobenzamide typically involves the following steps:

Fluorination: The addition of a fluorine atom at the fourth position.

Amidation: The attachment of the cyclobutyl group to the nitrogen atom of the benzamide.

These reactions are usually carried out under controlled conditions, often involving the use of catalysts and specific solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Batch or Continuous Flow Reactors: To maintain consistent reaction conditions.

Purification Steps: Including crystallization, filtration, and drying to obtain the final product with high purity.

Análisis De Reacciones Químicas

Types of Reactions

3-Bromo-N-cyclobutyl-4-fluorobenzamide undergoes various chemical reactions, including:

Substitution Reactions: Where the bromine or fluorine atoms can be replaced by other functional groups.

Oxidation and Reduction: Involving changes in the oxidation state of the compound.

Coupling Reactions: Such as Suzuki-Miyaura coupling, where the compound can form bonds with other aromatic compounds.

Common Reagents and Conditions

Substitution Reactions: Typically involve nucleophiles like hydroxide ions or amines.

Oxidation: Often carried out using oxidizing agents like potassium permanganate.

Reduction: Involves reducing agents such as lithium aluminum hydride.

Coupling Reactions: Utilize palladium catalysts and boron reagents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine or fluorine atoms .

Aplicaciones Científicas De Investigación

3-Bromo-N-cyclobutyl-4-fluorobenzamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

Biology: Studied for its potential interactions with biological molecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of 3-Bromo-N-cyclobutyl-4-fluorobenzamide involves its interaction with specific molecular targets. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparación Con Compuestos Similares

Structural and Functional Group Variations

The following table summarizes key structural differences and similarities between 3-Bromo-N-cyclobutyl-4-fluorobenzamide and related compounds:

*Calculated based on molecular formula.

Actividad Biológica

3-Bromo-N-cyclobutyl-4-fluorobenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a bromine atom at the third position and a fluorine atom at the fourth position of a benzamide structure, with a cyclobutyl group attached to the nitrogen atom. This unique structure contributes to its distinct biological properties.

The mechanism of action for this compound involves its interaction with specific molecular targets, potentially leading to the inhibition of enzyme activity or modulation of signaling pathways. Ongoing research aims to elucidate these interactions further, focusing on how they affect cellular processes and contribute to therapeutic effects.

Anticancer Properties

Research has indicated that this compound exhibits anticancer properties. In vitro studies demonstrated its ability to inhibit the proliferation of various cancer cell lines. For example, it has shown efficacy against breast cancer cells by inducing apoptosis and inhibiting cell cycle progression .

Anti-inflammatory Effects

In addition to its anticancer activity, this compound has been studied for its anti-inflammatory properties. Experimental models have suggested that it can reduce inflammation markers, which may be beneficial in treating conditions like rheumatoid arthritis or other inflammatory diseases .

Antimicrobial Activity

Some studies have reported that this compound possesses antimicrobial activity against certain bacterial strains. This property could make it a candidate for developing new antibiotics or treatments for bacterial infections.

Research Findings and Case Studies

A summary of notable research findings related to this compound is presented in the table below:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.